molecular formula C9H12ClNO B3026414 Cathinone hydrochloride CAS No. 72739-14-1

Cathinone hydrochloride

Cat. No.: B3026414
CAS No.: 72739-14-1
M. Wt: 185.65 g/mol
InChI Key: HPZCAKYHISJOIK-FJXQXJEOSA-N
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Mechanism of Action

Target of Action

Cathinone hydrochloride primarily targets the monoamine transporters in the central nervous system (CNS) . These transporters are responsible for the reuptake of neurotransmitters such as dopamine, epinephrine, norepinephrine, and serotonin .

Mode of Action

This compound interacts with its targets by stimulating the release of dopamine and inhibiting the reuptake of epinephrine, norepinephrine, and serotonin in the CNS . This interaction results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neuron signaling and stimulation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis, release, and reuptake of monoamine neurotransmitters . The downstream effects of these changes include increased neuron signaling and stimulation, which contribute to the compound’s stimulant effects .

Pharmacokinetics

It is known that the compound can easily cross cell membranes and other barriers, including the blood-brain barrier . This allows it to reach its targets in the CNS. The absorption of cathinone has two phases: one in the buccal mucosa and one in the stomach and small intestine .

Result of Action

The molecular and cellular effects of this compound’s action include increased neuron signaling and stimulation due to the increased concentration of monoamine neurotransmitters in the synaptic cleft . This results in the compound’s stimulant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the stomach and small intestine

Biochemical Analysis

Biochemical Properties

Cathinone Hydrochloride is a potent releaser of norepinephrine and dopamine from their intracellular stores . It interacts with these neurotransmitters, causing a release that leads to increased levels in the synaptic cleft, thereby enhancing neurotransmission .

Cellular Effects

This compound influences cell function by altering neurotransmission. It impacts cell signaling pathways related to norepinephrine and dopamine, potentially affecting various cellular processes .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with the transporters of norepinephrine and dopamine. It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft and enhanced neurotransmission .

Dosage Effects in Animal Models

In animal models, this compound has been shown to produce amphetamine-like stimulus effects . Detailed information on the effects of different dosages and potential toxic or adverse effects at high doses is currently limited.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via the transporters of norepinephrine and dopamine . Detailed information on its localization or accumulation is currently limited.

Chemical Reactions Analysis

Types of Reactions: Cathinone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Comparison with Similar Compounds

Cathinone hydrochloride is chemically similar to several other compounds:

Uniqueness: this compound’s unique β-keto structure distinguishes it from other amphetamines, contributing to its specific pharmacological effects . Its natural occurrence in khat also sets it apart from purely synthetic analogs .

Properties

IUPAC Name

(2S)-2-amino-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZCAKYHISJOIK-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048866
Record name (-)- (S)-Cathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72739-14-1
Record name Cathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072739141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)- (S)-Cathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 2-amino-1-phenyl-, hydrochloride, (2S)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272NNG64V6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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